molecular formula C8H10O3 B1211358 2,4-Dimethylol phenol CAS No. 2937-60-2

2,4-Dimethylol phenol

Cat. No.: B1211358
CAS No.: 2937-60-2
M. Wt: 154.16 g/mol
InChI Key: HOPGWDUYWPMYFB-UHFFFAOYSA-N
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Description

2,4-Dimethylol phenol, also known as 4-Hydroxy-1,3-benzenedimethanol, is an organic compound with the molecular formula C8H10O3. It is a derivative of phenol, characterized by the presence of two hydroxymethyl groups at the 2 and 4 positions on the benzene ring. This compound is of significant interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylol phenol typically involves the reaction of phenol with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which subsequently undergoes further hydroxymethylation to yield the final product. The reaction conditions, such as temperature, pH, and the molar ratio of reactants, play a crucial role in determining the yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over reaction parameters. The process involves continuous monitoring of temperature and pH to ensure optimal reaction conditions. The product is then purified through various techniques such as distillation, crystallization, or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylol phenol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 2,4-dimethylphenol.

    Substitution: The hydroxyl group on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: 2,4-Diformylphenol or 2,4-dicarboxyphenol.

    Reduction: 2,4-Dimethylphenol.

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

2,4-Dimethylol phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of resins, adhesives, and coatings due to its ability to form cross-linked polymer networks.

Mechanism of Action

The mechanism by which 2,4-Dimethylol phenol exerts its effects is primarily through its ability to undergo various chemical transformations. The hydroxymethyl groups can participate in condensation reactions, leading to the formation of polymeric structures. Additionally, the phenolic hydroxyl group can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylphenol: Lacks the hydroxymethyl groups, making it less reactive in certain chemical reactions.

    2,6-Dimethylol phenol: Similar structure but with hydroxymethyl groups at different positions, leading to different reactivity and applications.

    4-Hydroxybenzyl alcohol: Contains only one hydroxymethyl group, resulting in different chemical properties.

Uniqueness

2,4-Dimethylol phenol is unique due to the presence of two hydroxymethyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and materials with specific properties.

Properties

IUPAC Name

2,4-bis(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3,9-11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPGWDUYWPMYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183604
Record name 2,4-Dimethylol phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2937-60-2
Record name 4-Hydroxy-1,3-benzenedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2937-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethylol phenol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethylol phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-xylene-4,α,α'-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.019
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,4-DIMETHYLOLPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2,4-Dimethylol phenol a concern in products containing phenol-formaldehyde resins?

A: this compound is a known contact sensitizer found in phenol-formaldehyde resins (P-F-R) [, , , ]. This means that exposure to products containing this compound can cause allergic contact dermatitis in sensitized individuals.

Q2: How common is sensitivity to this compound in individuals with P-F-R allergy?

A: Research indicates that this compound is a strong sensitizer within P-F-R. A study focusing on patients with known P-F-R allergy found that all participants who reacted to at least one methylol phenol tested positive for this compound sensitivity []. This suggests a high prevalence of this compound sensitivity among those with P-F-R allergies.

Q3: Are there other chemicals that might cause similar allergic reactions in P-F-R sensitive individuals?

A: Yes, several other methylol phenols, dihydroxydiphenyl methanes, and related compounds found in P-F-R can cause contact allergy. Some examples include 2-methylol phenol, 4-methylol phenol, 2,4,6-trimethylol phenol, 3-methylol phenol, and 2,6-dimethylol phenol [, , , , ]. Cross-reactivity between these compounds is also possible, meaning that someone allergic to one may also react to others with similar structures [].

Q4: Can you elaborate on the analytical techniques used to identify and quantify this compound in resins?

A: Researchers utilize advanced techniques like high-pressure liquid chromatography (HPLC) to detect and quantify the presence of this compound and other sensitizers within various phenol-formaldehyde resins [, ]. This method helps determine the concentration of these compounds, which can vary significantly between different resin types.

Q5: Is there any research on finding alternatives to P-F-R that do not contain this compound and similar allergens?

A: While the provided research focuses on identifying and understanding sensitizers within existing P-F-R, it highlights that resins based on paratertiary-butyl phenol do not contain the identified methylol phenol sensitizers []. This information suggests that exploring alternative resin formulations, like those using paratertiary-butyl phenol, might offer a solution to mitigate the risk of contact allergies.

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